4-O-甲基葡萄糖醛酸

描述

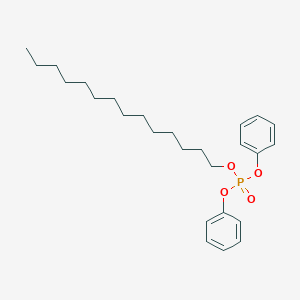

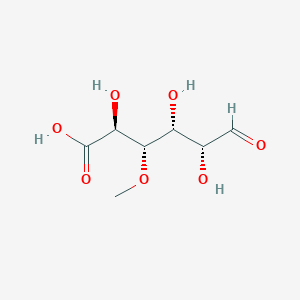

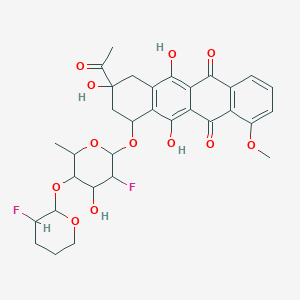

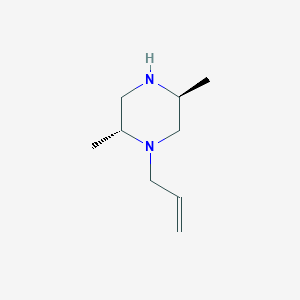

4-O-Methylglucuronic acid is a natural product found in Vachellia tortuosa . It is an important constituent of hardwood xylans . The molecular formula of 4-O-Methylglucuronic acid is C7H12O7 .

Synthesis Analysis

The synthesis of 4-O-Methylglucuronic acid involves various chemical transformations. For instance, TEMPO-oxidation of methyl 4-O-methyl-D-glucopyranoside affords the corresponding glucuronide derivative, which is hydrolyzed with trifluoroacetic acid to afford 4-O-methyl glucuronic acid .Molecular Structure Analysis

The molecular weight of 4-O-Methylglucuronic acid is 208.17 g/mol . Its IUPAC name is (2S,3S,4R,5R)-2,4,5-trihydroxy-3-methoxy-6-oxohexanoic acid .Chemical Reactions Analysis

4-O-Methylglucuronic acid undergoes various chemical transformations upon cooking and bleaching processes, leading to the formation of hexenuronic acid under alkaline conditions .Physical And Chemical Properties Analysis

4-O-Methylglucuronic acid has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 6 .科学研究应用

生物质处理

4-O-甲基葡萄糖醛酸是硬木木聚糖的关键组成部分,在生物质处理中起着重要作用 . 在烹饪和漂白过程中,它会经历各种化学转化,在碱性条件下导致形成己烯糖醛酸 . 了解木聚糖葡萄糖醛酸化,涉及 4-O-甲基葡萄糖醛酸,有助于改善生物质处理 .

细胞壁生物合成

该化合物有助于细胞壁生物合成的灵活性和其结构 . 它参与了木聚糖葡萄糖醛酸转移酶的形成,该酶将葡萄糖醛酸添加到木聚糖中 . 这一过程与次生细胞壁的组织和顽固性有关 .

木材细胞壁组成

4-O-甲基葡萄糖醛酸参与将类似木栓质的化合物固定到木材细胞壁上 . 此功能与木材细胞壁的组成和细胞壁的组装有关 .

纸浆和造纸行业

在纸浆和造纸行业,由于存在于硬木木聚糖中,4-O-甲基葡萄糖醛酸非常重要 . 它有助于纸浆和纤维的整体电荷,并导致木聚糖重新沉积和吸附到纤维上 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 10

作用机制

Target of Action

4-O-Methylglucuronic acid (4-O-MeGlcA) primarily targets α-glucuronidases , enzymes that play a crucial role in the degradation of xylan structures . These enzymes are produced by various organisms, including the fungus Rasamsonia emersonii . The enzymes facilitate the complete utilization of plant biomass, particularly in the production of biofuels and biochemicals .

Mode of Action

The interaction of 4-O-MeGlcA with α-glucuronidases involves the cleavage of the 4-O-MeGlcA unit from the xylan structure . Two α-glucuronidases from Rasamsonia emersonii, ReGH67 and ReGH115, show different modes of action towards glucuronoxylan and glucuronoxylo-oligosaccharides . ReGH67 cleaves 4-O-MeGlcA only when it is attached to the non-reducing end xylosyl residue, while ReGH115 releases 4-O-MeGlcA from both polymeric glucuronoxylan and glucuronoxylo-oligosaccharides .

Biochemical Pathways

The biochemical pathways involving 4-O-MeGlcA are primarily related to the degradation of xylan structures in plant biomass . The cleavage of the 4-O-MeGlcA unit is the most energetically favored initial reaction of O-acetyl-4-O-methylglucurono-xylan . This process facilitates the complete utilization of plant biomass, contributing to the production of biofuels and biochemicals .

Pharmacokinetics

The compound’s role in the degradation of plant biomass suggests that its bioavailability is crucial for the efficient utilization of plant materials .

Result of Action

The action of 4-O-MeGlcA results in the degradation of xylan structures, facilitating the complete utilization of plant biomass . This process is particularly important in the production of biofuels and biochemicals . The cleavage of the 4-O-MeGlcA unit from xylan structures also leads to the generation of furfural and other byproducts .

Action Environment

The action of 4-O-MeGlcA is influenced by various environmental factors. For instance, the enzymes that interact with 4-O-MeGlcA, such as α-glucuronidases, function optimally at around pH 4 and 70 °C . Therefore, the efficacy and stability of 4-O-MeGlcA’s action can be affected by changes in pH and temperature .

安全和危害

未来方向

The biochemical mechanisms leading to the formation of 4-O-Methylglucuronic acid and the effects of modulating its structure on the physical properties of the cell wall are areas of ongoing research . The development of new high-throughput methods for the determination of the 4-O-methylglucuronic acid content in plant materials is also a promising future direction .

生化分析

Biochemical Properties

4-O-Methylglucuronic acid is involved in the formation of glucuronoxylan, a type of hemicellulose . It interacts with various enzymes, proteins, and other biomolecules. For instance, an Arabidopsis glucuronoxylan methyltransferase (GXMT) specifically transfers the methyl group from S-adenosyl-L-methionine to O-4 of α-D-glucopyranosyluronic acid residues that are linked to O-2 of the xylan backbone .

Cellular Effects

The presence of 4-O-Methylglucuronic acid in glucuronoxylan influences the physical properties of the cell wall . It affects cell function by modulating the structure of hemicellulose, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4-O-Methylglucuronic acid involves its role in the formation of glucuronoxylan. The most energetically favored initial reaction of O-acetyl-4-O-methylglucurono-xylan is the cleavage of the 4-O-methylglucuronic acid unit . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of 4-O-Methylglucuronic acid on cellular function can change. For example, the degree of 4-O-methylation in glucuronoxylan synthesized by plants lacking GXMT1 is reduced by 75% . This suggests that 4-O-Methylglucuronic acid may have long-term effects on cellular function.

Metabolic Pathways

4-O-Methylglucuronic acid is involved in the metabolic pathways related to the formation and modification of hemicellulose . It interacts with enzymes such as GXMT1 and potentially influences metabolic flux or metabolite levels .

属性

IUPAC Name |

(2S,3S,4R,5R)-2,4,5-trihydroxy-3-methoxy-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O7/c1-14-6(5(11)7(12)13)4(10)3(9)2-8/h2-6,9-11H,1H3,(H,12,13)/t3-,4+,5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGOCWIJGWDKHC-FSIIMWSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C(C=O)O)O)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]([C@@H]([C@H](C=O)O)O)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947556 | |

| Record name | 4-O-Methylhexuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4120-73-4, 2463-49-2 | |

| Record name | 4-O-Methyl-D-glucuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4120-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-O-Methylglucuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-O-Methylhexuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

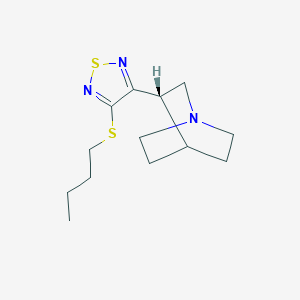

![2,3-dihydroxypropyl [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B117409.png)

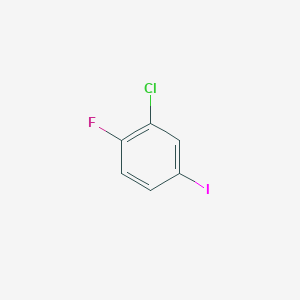

![2-Methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one](/img/structure/B117432.png)